BenchChemオンラインストアへようこそ!

1-Butylcarbamoyl-5-fluorouracil

Therapeutic Index L-1210 Lymphoid Leukemia Oral Antitumor Agent

1-Butylcarbamoyl-5-fluorouracil (CAS 64098-82-4) is a synthetic N1-substituted derivative of the antimetabolite 5-fluorouracil (5-FU), belonging to the 1-carbamoyl-5-fluorouracil class. These compounds were designed as oral prodrugs with modified lipophilicity and tumor affinity, aiming to improve upon the safety and pharmacokinetic limitations of 5-FU and tegafur (FT-207).

Molecular Formula C9H12FN3O3
Molecular Weight 229.21 g/mol
CAS No. 64098-82-4
Cat. No. B8634990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylcarbamoyl-5-fluorouracil
CAS64098-82-4
Molecular FormulaC9H12FN3O3
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESCCCCNC(=O)N1C=C(C(=O)NC1=O)F
InChIInChI=1S/C9H12FN3O3/c1-2-3-4-11-8(15)13-5-6(10)7(14)12-9(13)16/h5H,2-4H2,1H3,(H,11,15)(H,12,14,16)
InChIKeyPVSNDBKXSKXPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butylcarbamoyl-5-fluorouracil (CAS 64098-82-4): Chemical Profile and Antineoplastic Class Context


1-Butylcarbamoyl-5-fluorouracil (CAS 64098-82-4) is a synthetic N1-substituted derivative of the antimetabolite 5-fluorouracil (5-FU), belonging to the 1-carbamoyl-5-fluorouracil class [1]. These compounds were designed as oral prodrugs with modified lipophilicity and tumor affinity, aiming to improve upon the safety and pharmacokinetic limitations of 5-FU and tegafur (FT-207) [1]. The butyl analog specifically incorporates an n-butyl carbamoyl side chain, which influences its therapeutic index and activity profile in preclinical leukemia models [1].

Why 5-FU Analogs Cannot Be Interchanged: The Critical Role of N1-Alkyl Carbamoyl Substitution in 1-Butylcarbamoyl-5-fluorouracil


In the 1-carbamoyl-5-fluorouracil series, simple substitution of the N1-alkyl group profoundly alters the therapeutic index (TI), a key measure of safety margin, even among closely related homologs. As shown in US4071519A, the n-butyl analog achieves a specific TI of 2.9, which is distinct from the n-propyl (TI=5.9), isopropyl (TI=2.3), tert-butyl (TI=3.8), and n-hexyl (TI=10.0) derivatives [1]. This demonstrates that antitumor activity and toxicity are not uniform across the series, and generic substitution without considering these specific quantitative differences can lead to the selection of a compound with a significantly different safety profile [1].

Head-to-Head Efficacy and Safety Data for 1-Butylcarbamoyl-5-fluorouracil vs. 5-FU and Analogs


Therapeutic Index Advantage of 1-Butylcarbamoyl-5-fluorouracil over 5-FU and FT-207 in L-1210 Leukemia

In a direct comparison using the L-1210 lymphoid leukemia mouse model, 1-butylcarbamoyl-5-fluorouracil demonstrated a Therapeutic Index (TI) of 2.9, which is superior to the clinical standards 5-fluorouracil (TI=1.9) and tegafur/FT-207 (TI=1.0). This indicates a wider safety margin between its optimal antitumor dose and its minimum effective dose [1].

Therapeutic Index L-1210 Lymphoid Leukemia Oral Antitumor Agent

Antitumor Activity Profile of 1-Butylcarbamoyl-5-fluorouracil Against L-1210 Leukemia at Multiple Dose Levels

The antitumor activity of 1-butylcarbamoyl-5-fluorouracil, measured by the percentage increase in life span (ILS%), was evaluated at multiple oral doses. At its optimal dose of 100 mg/kg/day, the compound achieved an ILS% + 100 value of 154, which is comparable to the maximum value of 156 observed for 5-FU at its optimal dose of 50 mg/kg/day, and markedly higher than the value of 131 for FT-207 at 100 mg/kg/day [1].

Antitumor Activity ILS% L-1210 Leukemia Dose-Response

Defined Minimum Effective Dose (ILS30) for 1-Butylcarbamoyl-5-fluorouracil Compared to Prodrug FT-207

The minimum effective dose required for a 30% increase in life span (ILS30) was 35 mg/kg/day for 1-butylcarbamoyl-5-fluorouracil. This is substantially lower than the 100 mg/kg/day required for the clinical oral prodrug FT-207, indicating a higher per-dose potency. The value is comparable to the 27 mg/kg/day required for the non-prodrug 5-FU [1].

Minimum Effective Dose ILS30 Oral Bioavailability Prodrug Comparison

Optimal Use Cases for Procuring 1-Butylcarbamoyl-5-fluorouracil Based on Preclinical Evidence


In Vivo Efficacy Studies Requiring a Wider Safety Margin than 5-FU or FT-207

For researchers conducting murine tumor models (e.g., L-1210 leukemia) where the toxicity of 5-FU at effective doses poses a challenge, 1-butylcarbamoyl-5-fluorouracil offers a quantifiably higher Therapeutic Index (2.9 vs. 1.9 and 1.0, respectively). This allows for the administration of a potent antitumor dose (optimal dose 100 mg/kg/day) with a reduced relative risk of dose-limiting toxicity, facilitating longer-duration or higher-dose studies [1].

Oral Prodrug Research Focused on Improved Potency Over Tegafur (FT-207)

As evidenced by its minimum effective dose (ILS30 of 35 mg/kg/day vs. 100 mg/kg/day for FT-207), 1-butylcarbamoyl-5-fluorouracil is a superior candidate for oral prodrug research programs aiming to enhance potency. Its ability to achieve an antitumor activity peak (ILS max + 100 = 154) comparable to injected 5-FU further supports its use as a lead compound for developing orally bioavailable fluoropyrimidine therapies [1].

Structure-Activity Relationship (SAR) Studies on N1-Alkyl Carbamoyl 5-FU Prodrugs

The precise, documented variation in Therapeutic Index within the 1-carbamoyl-5-fluorouracil series—from TI=2.3 (isopropyl) to TI=10.0 (hexyl), with the butyl analog at TI=2.9—makes these compounds ideal for SAR investigations. Procuring the butyl derivative provides a critical intermediate data point for researchers modeling the relationship between alkyl chain length/lipophilicity and the resulting safety/efficacy balance [1].

Quote Request

Request a Quote for 1-Butylcarbamoyl-5-fluorouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.